TD-198946 is a thienoindazole derivative identified as a potential disease-modifying osteoarthritis drug (DMOAD) candidate []. It promotes chondrogenic differentiation, the process by which stem cells differentiate into cartilage cells, without inducing hypertrophy, the enlargement and abnormal function of cells []. This characteristic makes it a promising candidate for cartilage repair therapies.
TD-198946 primarily exerts its chondrogenic effects by regulating the expression of the Runx1 gene []. Runx1 is a transcription factor found to be downregulated in both mouse and human osteoarthritic cartilage compared to healthy tissue []. The compound's ability to modulate Runx1 expression suggests its potential as a target for developing disease-modifying drugs for osteoarthritis.
Research suggests TD-198946 may also influence the NOTCH3 signaling pathway, contributing to its chondrogenic potential in human synovium-derived stem cells (hSSCs) []. The compound appears to activate NOTCH3 signaling during chondrogenesis, potentially offering a novel strategy for regulating hSSC differentiation into chondrocytes [].
Further research into the comprehensive protein-protein interaction network influenced by TD-198946 is underway to elucidate its mechanism of action fully [, ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5